5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
Description
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a cyclic ketone derivative characterized by a five-membered oxolan-2-one (γ-lactone) core substituted with hydroxyl and dihydroxyethyl groups. This compound has been identified as a metabolite in Coffea arabica beans, where its concentration varies depending on primary processing methods (e.g., dry, semi-dry, wet processing), with reported levels of 1.35–1.59% .
Properties
CAS No. |
6936-66-9 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |
InChI Key |
NSEFGBGANVMEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C(CO)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the catalytic conversion of glucose with acetylacetone to produce furan-centered chemicals . This method includes a cascade-type reaction mechanism where glucose undergoes retro-aldol condensation to form glycolaldehyde, which is then captured by acetylacetone to yield the desired compound . Industrial production methods often involve the Maillard reaction, where reducing sugars react with amines under controlled conditions to produce various furanone derivatives .
Chemical Reactions Analysis
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield 5-hydroxy-2(5H)-furanone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of fine chemicals . In biology and medicine, it is involved in the study of the Maillard reaction and its effects on protein structure and function . It also finds applications in the food industry as a flavor compound produced during the browning of food . Additionally, it is used in the development of new materials and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its role as a reactive intermediate in the Maillard reaction. It interacts with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs) that can affect protein structure and function . These interactions are crucial in understanding the aging process and complications in diabetic patients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
Target Compound : 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
- Core : Oxolan-2-one (γ-lactone)
- Functional Groups : Ketone (C=O at position 2), hydroxyl (-OH at position 3), and 1,2-dihydroxyethyl (-CH(OH)CH₂OH at position 5).
- Key Properties : High polarity due to hydroxyl groups; retention index (RI) = 1769.99 in GC-MS analysis .
Comparators :
3-Deoxy-D-ribo-hexono-1,4-lactone (CAS 499-87-6) Core: Hexono-1,4-lactone (six-membered lactone). Functional Groups: Lactone (ester), hydroxyl, and dihydroxyethyl. Key Differences: Larger ring size (six-membered vs. five-membered) and absence of a ketone group. Used in synthetic chemistry for chiral building blocks .
Hexonic acid, 3-deoxy-γ-lactone
- Core : γ-Lactone.
- Functional Groups : Lactone, hydroxyl.
- Key Differences : Higher abundance in coffee beans (3.32–4.67% ) and lack of dihydroxyethyl substitution.
Sodium Ascorbate Derivatives (e.g., Sodium 5-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate) Core: Furan-2-one (ascorbate backbone). Functional Groups: Enolate, hydroxyl, and dihydroxyethyl. Key Differences: Ionic form (sodium salt) and biological role as an antioxidant. Used in food preservation and pharmaceuticals .
Phellinusfuran A
Structural and Functional Comparison Table
Reactivity and Stability
- Ketone vs. Lactone: The ketone in the target compound may undergo nucleophilic addition reactions, whereas lactones (e.g., 3-deoxy-D-ribo-hexono-1,4-lactone) are prone to ring-opening hydrolysis .
- Thermal Stability : Higher thermal stability observed in sodium ascorbate derivatives due to ionic stabilization , contrasting with the volatile nature of coffee-derived ketones .
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